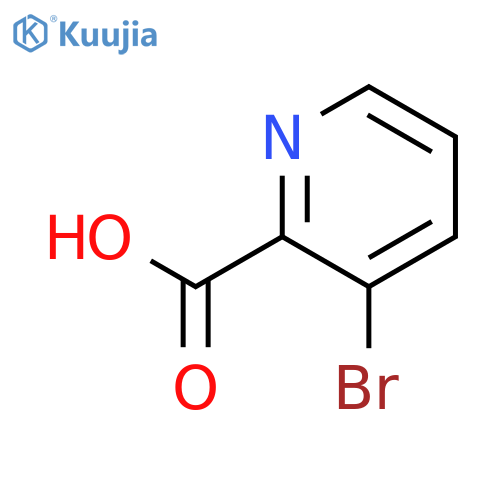

Cas no 30683-23-9 (3-Bromopyridine-2-carboxylic acid)

30683-23-9 structure

商品名:3-Bromopyridine-2-carboxylic acid

3-Bromopyridine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-Bromopyridine-2-carboxylic acid

- 3-Bromo-2-pyridinecarboxylic acid

- 3-Bromopicolinic acid

- 3-BROMO-PYRIDINE-2-CARBOXYLIC ACID

- 3-BROMOPYRIDIN-2-YLCARBOXYLIC ACID

- 3-Bromo-pyridine-2-carboxylic Aci

- IFLAB-BB F1926-0036

- 3-bromo-2-pyridine carboxlic acid

- 3-Bromo-2-picolinic acid

- AM20070088

- J-400350

- bromopyridine-2-carboxylic acid

- AC-3285

- bromopyridine carboxylic

- FT-0638933

- 30683-23-9

- J-512139

- F1926-0036

- AF-399/40963066

- 3-Bromopicolinic acid pound>>2-Pyridinecarboxylic acid, 3-bromo-

- A5611

- SCHEMBL398923

- MFCD01320380

- AKOS005198944

- 3-Bromo-2-pyridine carboxylic acid

- EN300-84427

- KBDIRPOTVAODSA-UHFFFAOYSA-N

- BCP22115

- 2-Pyridinecarboxylic acid, 3-bromo-

- DTXSID10365990

- 2-Hydrazino-4-methyl-thiazole-5-carboxylicacidethylester

- 3-BROMOPYRIDINE-2-CARBOXYLICACID

- FS-1310

- CS-W002771

- SY004667

- SB40495

- 3-Bromo-2-pyridinecarboxylic acid, AldrichCPR

- BBL100607

- STL554401

- 3-Bromo-2-pyridinecarboxylic acid;3-Bromopicolinic acid

-

- MDL: MFCD01320380

- インチ: InChI=1S/C6H4BrNO2/c7-4-2-1-3-8-5(4)6(9)10/h1-3H,(H,9,10)

- InChIKey: KBDIRPOTVAODSA-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CN=C1C(O)=O

計算された属性

- せいみつぶんしりょう: 200.94300

- どういたいしつりょう: 200.943

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 1

- 複雑さ: 140

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 50.2A^2

じっけんとくせい

- 色と性状: White to Yellow Solid

- 密度みつど: 1.813

- ゆうかいてん: 141-144 °C

- ふってん: 315.7℃ at 760 mmHg

- フラッシュポイント: 315.7 °C at 760 mmHg

- 屈折率: 1.616

- PSA: 50.19000

- LogP: 1.54230

3-Bromopyridine-2-carboxylic acid セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P261;P280;P305+P351+P338;P304+P340;P405;P501

- 危険カテゴリコード: 22

-

危険物標識:

- 危険レベル:IRRITANT

- ちょぞうじょうけん:2-8 °C

3-Bromopyridine-2-carboxylic acid 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

3-Bromopyridine-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0684449467-1g |

3-Bromopyridine-2-carboxylic acid |

30683-23-9 | 98%(HPLC) | 1g |

¥ 200.0 | 2024-07-19 | |

| NAN JING HUA XUE SHI JI GU FEN Co., Ltd. | C0684449451-5g |

3-Bromopyridine-2-carboxylic acid |

30683-23-9 | 98%(HPLC) | 5g |

¥ 564.7 | 2024-07-19 | |

| abcr | AB248094-5 g |

3-Bromopyridin-2-ylcarboxylic acid, 97%; . |

30683-23-9 | 97% | 5g |

€84.90 | 2023-04-27 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B827639-1g |

3-bromopyridine-2-carboxylic acid |

30683-23-9 | ≥95% | 1g |

¥30.00 | 2022-11-27 | |

| YAN FENG KE JI ( BEI JING ) Co., Ltd. | H22255-25g |

3-Bromopyridine-2-carboxylic acid |

30683-23-9 | 97% | 25g |

¥750.00 | 2022-11-27 | |

| AK Scientific | J93064-1g |

3-Bromopyridine-2-carboxylic acid |

30683-23-9 | 95% | 1g |

$10 | 2023-09-15 | |

| AK Scientific | J93064-5g |

3-Bromopyridine-2-carboxylic acid |

30683-23-9 | 95% | 5g |

$12 | 2023-09-15 | |

| AK Scientific | J93064-500g |

3-Bromopyridine-2-carboxylic acid |

30683-23-9 | 95% | 500g |

$1404 | 2023-01-02 | |

| eNovation Chemicals LLC | K13704-25g |

3-Bromopyridine-2-carboxylic Acid |

30683-23-9 | 95% | 25g |

$274 | 2025-02-24 | |

| eNovation Chemicals LLC | D573125-25G |

3-bromopyridine-2-carboxylic acid |

30683-23-9 | 97% | 25G |

$125 | 2022-11-28 |

3-Bromopyridine-2-carboxylic acid 関連文献

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

D. Pla,M. Salleras,A. Morata,I. Garbayo,M. Gerbolés,N. Sabaté,N. J. Divins,A. Casanovas,J. Llorca,A. Tarancón Lab Chip, 2016,16, 2900-2910

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

30683-23-9 (3-Bromopyridine-2-carboxylic acid) 関連製品

- 492-27-3(Kynurenic acid)

- 499-83-2(Pyridine-2,6-dicarboxylic acid)

- 93-10-7(Quinoline-2-carboxylic acid)

- 402-69-7(6-Fluoropyridine-2-carboxylic acid)

- 634-97-9(1H-pyrrole-2-carboxylic acid)

- 98-98-6(Picolinic acid)

- 89-00-9(Quinolinic acid)

- 486-73-7(Isoquinoline-1-carboxylic acid)

- 499-80-9(2,4-PDCA)

- 874-24-8(3-hydroxypyridine-2-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:30683-23-9)3-Bromopyridine-2-carboxylic acid

清らかである:99%/99%

はかる:100g/500g

価格 ($):150.0/751.0